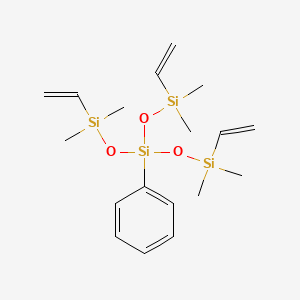

Tris(vinyldimethylsiloxy)phenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVYGTWMOAIWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975539 | |

| Record name | 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60111-47-9 | |

| Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(vinyldimethylsiloxy)phenylsilane

Prepared by: Gemini, Senior Application Scientist

Foreword: The Architectural Versatility of a Siloxane Building Block

Tris(vinyldimethylsiloxy)phenylsilane stands as a cornerstone intermediate in the field of silicone chemistry. Its unique molecular architecture, featuring a central phenyl-substituted silicon atom bonded to three reactive vinyldimethylsiloxy groups, offers a trifunctional platform for designing advanced materials. The vinyl functionalities serve as active sites for hydrosilylation and polymerization reactions, while the phenyl group imparts thermal stability and modifies the refractive index of the resulting polymers. This guide provides a comprehensive overview of the synthesis, characterization, and application of this versatile compound, grounded in established chemical principles and analytical validation. It is intended for researchers and professionals engaged in the development of novel silicone-based materials, from elastomers and resins to advanced optical and electronic components.

Synthesis Pathway: A Deliberate Construction

The synthesis of this compound is most effectively achieved through a controlled hydrolysis and condensation reaction. This approach leverages readily available precursors and offers a high degree of control over the final product's structure. The core principle involves the reaction of a trifunctional phenylsilane precursor with a monofunctional vinyldimethylsilane precursor.

The most common and industrially relevant synthesis route involves the co-hydrolysis of phenyltrichlorosilane and vinyldimethylchlorosilane. The causality behind this choice lies in the differential reactivity of the Si-Cl bonds. Phenyltrichlorosilane serves as the central branching point, while vinyldimethylchlorosilane provides the terminal vinyl-functional groups. The reaction proceeds through the formation of intermediate silanols, which then condense to form the stable siloxane (Si-O-Si) linkages of the final product.

Reaction Mechanism and Rationale

The synthesis can be conceptually broken down into two primary stages:

-

Hydrolysis: The silicon-chlorine bonds of both phenyltrichlorosilane and vinyldimethylchlorosilane are highly susceptible to nucleophilic attack by water. This reaction rapidly forms silanol intermediates (Si-OH) and hydrochloric acid (HCl) as a byproduct. Controlling the stoichiometry of water is critical; insufficient water will lead to incomplete reaction, while an excess can promote unwanted self-condensation of the precursors.

-

Condensation: The newly formed silanols are highly reactive and will readily condense with each other to form thermodynamically stable siloxane bonds. The desired reaction is the condensation of three molecules of vinyldimethylsilanol with one molecule of phenylsilanetriol. The HCl generated during hydrolysis acts as a catalyst for this condensation step.

To ensure the formation of the desired tris-substituted product and minimize oligomerization, the reaction is typically performed in a non-polar solvent with a controlled addition of the chlorosilanes to a water/solvent mixture, often in the presence of an HCl scavenger like a tertiary amine to neutralize the acid byproduct.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials & Equipment:

-

Phenyltrichlorosilane (C₆H₅SiCl₃)

-

Vinyldimethylchlorosilane ((CH₂=CH)(CH₃)₂SiCl)

-

Toluene (anhydrous)

-

Deionized Water

-

Triethylamine (Et₃N) or similar HCl scavenger

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser with a drying tube

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reactor Setup: A 1 L three-neck flask is charged with 400 mL of toluene and 50 mL of deionized water. The flask is placed in an ice bath to maintain a temperature of 0-5°C. Begin vigorous stirring.

-

Reagent Premix: In the dropping funnel, prepare a mixture of phenyltrichlorosilane (e.g., 0.1 mol) and vinyldimethylchlorosilane (e.g., 0.33 mol, a slight excess to ensure complete reaction). Causality: A slight excess of the monofunctional silane drives the reaction to completion and caps all three reactive sites on the phenylsilane core, preventing polymerization.

-

Controlled Addition: Add the chlorosilane mixture dropwise to the stirred toluene/water mixture over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature below 10°C. Causality: Slow, controlled addition prevents a runaway reaction and minimizes the formation of undesired byproducts from self-condensation.

-

Neutralization and Reaction Completion: After the addition is complete, slowly add triethylamine (e.g., 0.35 mol) to neutralize the generated HCl. Allow the mixture to warm to room temperature and stir for an additional 4 hours to ensure the condensation reaction is complete.

-

Work-up & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 5% NaHCO₃ solution and then twice with 100 mL of deionized water to remove any remaining salts and water-soluble impurities.

-

Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield this compound as a clear, colorless to yellowish liquid[1].

Synthesis Workflow Diagram

Caption: A stepwise workflow for the synthesis and purification of this compound.

Structural Characterization and Data

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical property measurements provides a comprehensive and self-validating characterization profile.

Physical and Chemical Properties

The macroscopic properties of the compound serve as the first point of validation.[1][2][3]

| Property | Value | Source |

| CAS Number | 60111-47-9 | [2][3][4] |

| Molecular Formula | C₁₈H₃₂O₃Si₄ | [1][2][3][4] |

| Molecular Weight | 408.8 g/mol | [1][3] |

| Appearance | Clear, colorless to yellowish liquid | [1][2][4] |

| Purity | ≥ 95% | [1][2][4] |

| Density | ~0.94 - 0.95 g/cm³ @ 25°C | [1][3] |

| Boiling Point | 351.8°C at 760 mmHg (Predicted) | [3] |

| Flash Point | 130 - 147.4°C | [1][3] |

Spectroscopic Analysis

FT-IR is an indispensable tool for identifying the key functional groups within the molecule. The spectrum provides direct evidence of the siloxane backbone, the phenyl substitution, and the crucial vinyl end-groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| 3070-3050 | =C-H Stretch | Confirms presence of vinyl and phenyl C-H bonds. |

| 2960-2900 | C-H Stretch (aliphatic) | Corresponds to the methyl (CH₃) groups. |

| 1600-1585 | C=C Stretch (in-ring) | Characteristic of the phenyl group. |

| 1405-1395 | C=C Stretch (vinyl) | Confirms the presence of the reactive vinyl groups. |

| 1260-1250 | Si-CH₃ Symmetric Bend | A strong, sharp peak characteristic of methylsilicones. |

| 1100-1000 | Si-O-Si Asymmetric Stretch | A very strong, broad absorption indicating the siloxane backbone.[5] |

| ~1135 | Si-Phenyl | A sharp band indicative of the silicon-phenyl linkage.[5] |

| 840-790 | Si-C Rock (from Si-(CH₃)₂) | Further confirms the dimethylsilyl moieties. |

This table is based on established correlations for organosilicon compounds.[5]

NMR provides unambiguous structural elucidation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR (Predicted):

-

δ 7.2-7.8 ppm (multiplet, 5H): Protons on the phenyl ring.

-

δ 5.7-6.2 ppm (multiplet, 3H): The -CH= proton of the three vinyl groups.

-

δ 4.8-5.2 ppm (multiplet, 6H): The =CH₂ protons of the three vinyl groups.

-

δ 0.1-0.3 ppm (singlet, 18H): Protons of the six methyl groups attached to silicon.

¹³C NMR (Predicted):

-

δ 130-140 ppm: Phenyl carbons and the vinyl -CH= carbon.

-

δ 125-130 ppm: Phenyl carbons.

-

δ ~ -1 to 2 ppm: Methyl carbons attached to silicon.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Applications and Field-Proven Insights

This compound is not typically an end-product but rather a highly valuable intermediate.[1] Its trifunctional nature allows it to act as a crosslinking agent or a branching point in polymer synthesis.

-

Silicone Formulations: It is a key component in the preparation of addition-curing silicone elastomers and resins. The vinyl groups can react with Si-H functional polymers via hydrosilylation to form a stable, crosslinked network, enhancing the mechanical and thermal properties of the final material.[4]

-

Adhesives and Sealants: When used in adhesive formulations, it can act as a coupling agent to improve adhesion to inorganic substrates like glass and metal.[4]

-

Advanced Functional Materials: Its utility extends to the synthesis of materials for the electronics and semiconductor industries, where high purity and specific thermal and optical properties are required.[1][2] The phenyl group contributes to a higher refractive index and improved thermal stability compared to purely aliphatic siloxanes.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[6] Irritating fumes may develop upon exposure to high temperatures or open flames.[6]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate protective equipment, including gloves (neoprene or nitrile rubber) and chemical goggles.[6]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[1][6] The material is moisture-sensitive; containers must be kept tightly closed to prevent hydrolysis.[1] It is incompatible with strong oxidizing agents and peroxides.[6]

References

-

Title: this compound Source: Hubei Co-Formula Material Tech Co.,Ltd. URL: [Link]

-

Title: this compound, 95% - Safety Data Sheet Source: Gelest, Inc. URL: [Link]

-

Title: Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 Source: Changfu Chemical URL: [Link]

-

Title: INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS Source: Gelest, Inc. URL: [Link]

Sources

"Tris(vinyldimethylsiloxy)phenylsilane" molecular weight and formula

An In-depth Technical Guide to Tris(vinyldimethylsiloxy)phenylsilane

Prepared by: Senior Application Scientist

Introduction: A Multifunctional Siloxane for Advanced Materials

This compound is a specialized organosiloxane that serves as a critical molecular bridge in advanced materials science.[1][2] Its unique structure, featuring a central phenyl-substituted silicon atom bonded to three vinyldimethylsiloxy groups, imparts a hybrid reactivity that makes it an invaluable component in polymer composites, adhesives, coatings, and as a synthetic intermediate.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications for researchers and development professionals in materials science and chemical synthesis.

Molecular and Physicochemical Profile

This compound, identified by CAS Number 60111-47-9, is a clear, colorless to light-yellow liquid at room temperature.[2][3][4] The molecule's architecture is defined by a central phenylsilane core, which provides thermal stability, and three radiating arms containing reactive vinyl groups. These vinyl functionalities are readily available for polymerization reactions, while the siloxane bonds offer a pathway for adhesion to inorganic substrates.[2]

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and process modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₂O₃Si₄ | [1][2][3][4][5] |

| Molecular Weight | 408.78 g/mol | [3][5] |

| CAS Number | 60111-47-9 | [1][3][5] |

| Appearance | Clear, colorless to yellowish liquid | [1][2][3] |

| Density | ~0.94 g/cm³ | [5] |

| Boiling Point | 112-115 °C | [3] |

| Refractive Index | ~1.4589 | [3] |

| Flash Point | 130 °C | [1] |

Molecular Structure Visualization

The 2D structure of this compound highlights the key functional groups responsible for its versatile chemistry.

Caption: Mechanism of action for this compound as a coupling agent.

Key Application Areas

The unique properties of this silane make it a high-value additive in several demanding fields:

-

Polymer Composites : It is used to enhance the bond between a polymer matrix and inorganic fillers like glass fibers or silica particles. [2]This improves stress transfer from the polymer to the reinforcement, resulting in superior mechanical properties and durability. [2]* Adhesives and Sealants : In adhesive formulations, it acts as an adhesion promoter, increasing the bond strength and longevity of the adhesive on inorganic substrates such as metals, glass, and ceramics. [2]This is particularly valuable in the automotive and construction industries. [2]* Coatings : When added to coatings, it improves adhesion to the substrate and can enhance moisture resistance, protecting the underlying material from environmental degradation. [2]* Electronics and Optical Materials : It serves as a chemical intermediate in the synthesis of specialized silicone compositions for the semiconductor and electronics industry, where thermal stability and purity are paramount. [1]* Advanced Functional Materials : As a versatile reagent, it is used as an additive or precursor in the development of novel materials with tailored properties. [4]For instance, it has been used in the synthesis of tricarbonyl iron complexes that contain multivinylsilicon ligands. [5]

Illustrative Experimental Protocol: Surface Treatment of Fumed Silica

To demonstrate its practical application, the following protocol outlines a standard laboratory procedure for modifying the surface of an inorganic filler (fumed silica) to make it compatible with a vinyl-based polymer system.

Objective: To covalently bond this compound to the surface of fumed silica, rendering the filler hydrophobic and reactive towards a polymer matrix.

Materials:

-

Fumed Silica (pre-dried at 120°C for 4 hours)

-

This compound

-

Toluene (anhydrous)

-

Methanol (for washing)

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask with condenser, mechanical stirrer, and nitrogen inlet

Procedure:

-

System Setup: Assemble the reaction flask and purge with dry nitrogen for 15 minutes to create an inert atmosphere. This is crucial as the silane is moisture-sensitive. [1]2. Dispersion: Add 100 g of pre-dried fumed silica to 500 mL of anhydrous toluene in the flask. Stir vigorously for 30 minutes to ensure a uniform dispersion.

-

Silane Addition: In a separate beaker, dissolve 5 g of this compound in 50 mL of anhydrous toluene. Slowly add this solution to the silica dispersion using a dropping funnel over 15 minutes.

-

Reaction: Heat the mixture to reflux (~110°C) and maintain for 4 hours with continuous stirring under a nitrogen blanket. This provides the energy needed for the condensation reaction between the silane and the silica surface.

-

Workup and Washing: Allow the mixture to cool to room temperature. Isolate the treated silica by centrifugation or filtration. Wash the collected solid three times with toluene followed by two washes with methanol to remove any unreacted silane and byproducts.

-

Drying: Dry the surface-modified silica in a vacuum oven at 80°C for 12 hours to remove residual solvent.

-

Validation (Optional): The success of the surface treatment can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), observing the appearance of peaks corresponding to the phenyl and vinyl groups, or by contact angle measurements to confirm the change from a hydrophilic to a hydrophobic surface.

Caption: Experimental workflow for the surface modification of silica filler.

Safety, Handling, and Storage

While this compound is not classified as a hazardous substance under GHS, standard laboratory precautions are essential for safe handling. [3]

-

Personal Protective Equipment (PPE): Wear chemical goggles, neoprene or nitrile rubber gloves, and suitable protective clothing. [3]Contact lenses should not be worn when handling this chemical. [3]* Handling: Use in a well-ventilated area or with local exhaust ventilation to avoid inhaling vapors. [3]Avoid contact with skin and eyes. [3]Wash hands thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. [1][3]The material is moisture-sensitive; therefore, it should be kept in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen). [1]* Incompatibilities: Avoid contact with strong oxidizing agents and peroxides. [3]* Fire Hazard: In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers. [3]Elevated temperatures or open flames may cause the development of irritating fumes. [3] This material is intended for research and development purposes and should be handled by technically qualified individuals. [3]

Conclusion

This compound is a highly effective and versatile organosiloxane. Its defining feature is the molecular architecture that combines inorganic surface reactivity with organic polymer compatibility. This dual functionality allows it to serve as a robust coupling agent and a valuable synthetic intermediate, enabling the creation of advanced composite materials with enhanced mechanical strength, thermal stability, and environmental resistance. For scientists and engineers in materials development, this silane offers a reliable tool for overcoming the fundamental challenge of interfacing organic and inorganic materials.

References

-

Gelest, Inc. (2015). This compound, 95% Safety Data Sheet (SIT8725.4). [Link]

-

Hubei Co-Formula Material Tech Co., Ltd. This compound. [Link]

-

Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Tris(vinyldimethylsiloxy)phenylsilane

Abstract

Tris(vinyldimethylsiloxy)phenylsilane (CAS No. 60111-47-9) is a multifunctional organosiloxane compound of significant interest in materials science and polymer chemistry.[1][2] Its unique structure, featuring a central phenyl-substituted silicon atom bonded to three vinyldimethylsiloxy groups, provides a versatile platform for creating advanced silicone compositions, optical materials, and as an adhesion promoter between organic and inorganic materials.[1][2] A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved primarily through a suite of spectroscopic techniques. This guide provides an in-depth exploration of the expected spectroscopic signature of this compound, offering both field-proven experimental protocols and a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Molecular Structure and Physicochemical Properties

A precise characterization begins with a foundational knowledge of the molecule's identity and properties.

Chemical Identity

-

Systematic Name: this compound

-

Synonyms: 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane[3], Phenyltris(vinyldimethylsiloxy)silane[2]

-

Molecular Formula: C₁₈H₃₂O₃Si₄[4]

-

Molecular Weight: 408.78 g/mol [3]

Predicted Structural Environments for Spectroscopy

To logically interpret spectroscopic data, we must first dissect the molecule into its distinct chemical environments. The diagram below labels the unique proton, carbon, and silicon nuclei whose signals we expect to resolve.

Caption: Fig 1. Labeled chemical environments of the molecule.

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on a multi-technique approach. The workflow ensures that data from one method corroborates and complements the others, leading to an unambiguous structural assignment.

Caption: Fig 2. Workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen-silicon framework of the molecule.

Experimental Protocol: NMR

-

Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for organosilicon compounds, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H, ¹³C, and ²⁹Si NMR.

-

Methodology:

-

Prepare a solution of ~10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR data using a 400 MHz (or higher) spectrometer. A standard pulse program with 8-16 scans is typically sufficient.

-

Acquire ¹³C{¹H} NMR data. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Acquire ²⁹Si{¹H} NMR data. An INEPT or DEPT pulse sequence is often preferred to enhance the signal of the low-gyromagnetic-ratio ²⁹Si nucleus.[6]

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signal regions corresponding to the methyl, vinyl, and phenyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (See Fig. 1) | Rationale & Commentary |

| ~ 0.1 - 0.3 | Singlet | 18H | H-Me | The methyl protons on silicon are highly shielded and typically appear as a sharp singlet far upfield. Based on data for similar compounds like phenyltrimethysilane (0.19 ppm), this region is well-established.[7] |

| ~ 5.7 - 6.2 | Multiplet (dd) | 3H | H-α | The vinyl protons exhibit complex splitting patterns due to geminal and cis/trans couplings. The H-α proton will be a doublet of doublets (dd). Data for vinyltrimethoxysilane shows these signals between 5.8 and 6.2 ppm.[8] |

| ~ 5.7 - 6.2 | Multiplet (dd) | 3H | H-β (cis) | This proton is coupled to both the geminal H-β (trans) and the vicinal H-α proton, resulting in a dd. Its chemical environment is distinct from H-β (trans).[9] |

| ~ 5.7 - 6.2 | Multiplet (dd) | 3H | H-β (trans) | This proton is coupled to both the geminal H-β (cis) and the vicinal H-α proton, resulting in a dd. The entire vinyl region will appear as a complex, overlapping multiplet integrating to 9H. |

| ~ 7.2 - 7.4 | Multiplet | 3H | H-meta, H-para | The meta and para protons of the phenyl group attached to silicon often overlap and appear as a complex multiplet.[7] |

| ~ 7.4 - 7.6 | Multiplet | 2H | H-ortho | The ortho protons are typically deshielded relative to the meta and para protons and may appear as a distinct multiplet further downfield. |

Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment (See Fig. 1) | Rationale & Commentary |

| ~ -1.0 - 2.0 | C-Me | The methyl carbons attached to silicon are highly shielded and appear upfield, often near or below 0 ppm. |

| ~ 128.0 - 129.0 | C-para | Aromatic carbons in phenylsilanes show characteristic shifts. Data for phenyltrimethysilane shows the para carbon around 127.8 ppm.[10] |

| ~ 129.5 - 130.5 | C-meta | The meta carbons are expected in this region of the aromatic spectrum. |

| ~ 133.5 - 134.5 | C-ortho | The ortho carbons are typically found slightly downfield from the meta and para carbons.[10] |

| ~ 135.0 - 138.0 | C-ipso | The ipso-carbon (the one directly attached to Si(4)) is a quaternary carbon and will likely have a weak signal. Its chemical shift is influenced directly by the silicon atom. |

| ~ 131.0 - 133.0 | C-β (Vinyl) | The terminal vinyl carbon (CH₂) is expected in this range. |

| ~ 138.0 - 140.0 | C-α (Vinyl) | The vinyl carbon attached to the silicon atom (Si-CH=) is typically the most deshielded of the vinyl carbons. |

Predicted ²⁹Si{¹H} NMR Spectrum

²⁹Si NMR is uniquely suited to probe the silicon backbone of the molecule. We expect two signals corresponding to the two different silicon environments.

| Predicted Chemical Shift (δ, ppm) | Relative Intensity | Assignment (See Fig. 1) | Rationale & Commentary |

| ~ -20 to -25 | 3 | Si(1,2,3) | This signal corresponds to the three equivalent silicon atoms of the vinyldimethylsiloxy groups. These are "D" type units (two oxygen bonds, two carbon bonds) in siloxane nomenclature. |

| ~ -75 to -85 | 1 | Si(4) | This signal represents the central silicon atom bonded to the phenyl group and three oxygen atoms. This is a "T" type unit (three oxygen bonds, one carbon bond), which is significantly more shielded and appears further upfield compared to D units.[11] Data for phenylsilane shows a shift of -59.5 ppm, but the three oxygen atoms in our target molecule will increase the shielding significantly.[12] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: IR

-

Rationale: Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples as it requires minimal sample preparation and is highly reproducible.

-

Methodology:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

-

Place a single drop of this compound directly onto the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations characteristic of the siloxane, phenyl, and vinyl moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |

| ~ 3070, 3050 | C-H stretch | =C-H (Vinyl & Phenyl) | Stretching vibrations for sp² C-H bonds appear above 3000 cm⁻¹. |

| ~ 2960 | C-H stretch | -CH₃ (Methyl) | Asymmetric stretching of the methyl groups attached to silicon. |

| ~ 1600, 1485 | C=C stretch | Aromatic Ring | Characteristic double bond stretching of the phenyl group. |

| ~ 1595 | C=C stretch | Vinyl Group | Stretching of the vinyl C=C double bond. This may overlap with the aromatic signals. |

| ~ 1430 | Si-Ph stretch | Phenyl-Silicon | A characteristic band for the silicon-phenyl bond. |

| ~ 1410 | =CH₂ deformation | Vinyl Group | Scissoring deformation of the terminal vinyl methylene group. |

| ~ 1260 | CH₃ deformation | Si-CH₃ | Symmetric deformation (umbrella mode) of the methyl groups on silicon is a very strong and reliable indicator for this group.[13] |

| ~ 1100 - 1000 | Si-O-Si stretch | Siloxane | A very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si backbone, which is characteristic of all siloxanes.[14] |

| ~ 840, 800 | Si-C stretch / CH₃ rock | Si-(CH₃)₂ | Rocking of the methyl groups and stretching of the Si-C bonds.[13][14] |

| ~ 730, 700 | C-H out-of-plane bend | Phenyl (monosubstituted) | Strong bands indicating a monosubstituted benzene ring. |

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a combination of high-resolution NMR and IR spectroscopy. While publicly available spectra for this specific compound are scarce, its structure can be confidently confirmed by following the protocols outlined in this guide. The predicted chemical shifts and absorption frequencies, based on established data from analogous phenyl, vinyl, and siloxane compounds, provide a robust framework for researchers to interpret their experimental data. This multi-faceted spectroscopic approach ensures the identity, purity, and structural integrity of this versatile organosilane, enabling its confident use in advanced research and development applications.

References

-

Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. This compound. [Link]

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]

-

Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. [Link]

-

Reyes-Gallardo, C., et al. (2016). Evaluation of Polydimethylsiloxane-Phenylsiloxane as a Coating for Stir Bar Sorptive Extraction. J. Mex. Chem. Soc. [Link]

-

ResearchGate. ¹H NMR (a) and ²⁹Si NMR (b) spectra of PPDMS. [Link]

-

Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

-

PubChem. Phenylsiloxane. [Link]

-

RSC Publishing. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. [Link]

-

Organic Chemistry Portal. Vinylsilane synthesis. [Link]

-

YouTube. How many proton NMR signals are shown by Vinyl Chloride. [Link]

-

ResearchGate. Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. [Link]

-

SpectraBase. PHENYLSILANE - Optional[29Si NMR] - Chemical Shifts. [Link]

Sources

- 1. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 [cfsilicones.com]

- 3. gelest.com [gelest.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. dakenchem.com [dakenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PHENYLTRIMETHYLSILANE(768-32-1) 1H NMR [m.chemicalbook.com]

- 8. Vinyltrimethoxysilane(2768-02-7) 1H NMR spectrum [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Polydimethylsiloxane-Phenylsiloxane as a Coating for Stir Bar Sorptive Extraction [scielo.org.mx]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tris(vinyldimethylsiloxy)phenylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Tris(vinyldimethylsiloxy)phenylsilane. As a molecule of interest in advanced material synthesis and specialty chemical formulations, a thorough understanding of its behavior at elevated temperatures is critical for its application, storage, and safe handling. This document synthesizes established principles of siloxane chemistry with proven analytical methodologies to offer a predictive and practical framework for researchers.

Introduction to this compound: A Molecule of Versatility

This compound, with the chemical formula C18H32O3Si4, is an organosiloxane that finds utility as a chemical intermediate and a coupling agent.[1][2] Its structure, featuring a central phenyl-substituted silicon atom bonded to three vinyldimethylsiloxy groups, imparts a unique combination of reactivity and stability. The vinyl groups offer sites for hydrosilylation and polymerization reactions, making it a valuable precursor in the synthesis of silicone-based polymers and hybrid materials. The phenyl group, as will be discussed, is anticipated to enhance the thermal and chemical stability of the molecule.[1]

Key Molecular and Physical Properties:

| Property | Value | Reference |

| CAS Number | 60111-47-9 | [1] |

| Molecular Formula | C18H32O3Si4 | [1] |

| Molecular Weight | 408.79 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Flash Point | > 110 °C | [3] |

| Stability | Stable in sealed containers. Conditions to avoid include heat, open flames, and sparks. | [3] |

Unraveling Thermal Stability: The Influence of Molecular Architecture

The thermal stability of a siloxane is intrinsically linked to its molecular structure. For this compound, two key structural features dictate its behavior at elevated temperatures: the presence of phenyl groups and the vinyl functionalities.

It is well-documented that the incorporation of phenyl groups into the siloxane backbone enhances thermal stability.[4] Aromatic rings are known to increase the thermal stability of compounds and promote the formation of carbonaceous char during decomposition, which can act as an insulating layer.[5] Studies on poly(phenyl-substituted siloxanes/silsesquioxanes) have demonstrated a significant increase in the temperature at 5% mass loss (T5%) with the introduction of phenyl substituents.[6]

Conversely, the presence of vinyl groups can introduce potential sites for thermal reactions. While stable at moderate temperatures, at elevated temperatures, these groups can undergo various reactions, including polymerization and cleavage. The thermal degradation of vinyl-terminated polydimethylsiloxane has been shown to produce cyclic oligomers.[7]

Based on these principles, this compound is expected to exhibit good thermal stability, likely superior to purely aliphatic vinyl siloxanes. However, its decomposition, when it occurs, will be a complex process involving reactions of both the phenyl and vinyl moieties.

Postulated Thermal Decomposition Pathways

Key Postulated Decomposition Steps:

-

Initiation: At elevated temperatures, the initial bond cleavage could occur at the Si-C bonds of the vinyl or phenyl groups, or at the Si-O bonds. The presence of any residual Si-OH groups could also initiate an "unzipping" mechanism, a common degradation pathway for polysiloxanes.[7][8]

-

Propagation: The initial bond scission would generate reactive radical species that can propagate through the molecule, leading to further bond cleavages and rearrangements. This could involve the abstraction of hydrogen atoms from the methyl groups or reactions involving the vinyl groups.

-

Product Formation: The fragmentation of the parent molecule is expected to yield a mixture of volatile and non-volatile products. Volatile products may include cyclic siloxanes (both methyl and methyl-phenyl substituted), benzene, and smaller hydrocarbon fragments from the vinyl and methyl groups.[8] At higher temperatures, a cross-linked, char-like residue is also anticipated, promoted by the presence of the phenyl group.[5]

The following diagram illustrates a simplified, hypothetical decomposition pathway:

Caption: A simplified hypothetical thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermal analysis techniques should be employed. The following protocols provide a robust framework for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

-

Experimental Parameters:

-

Atmosphere: Nitrogen (or Argon) at a flow rate of 20-50 mL/min to study thermal decomposition in an inert environment. An oxidative atmosphere (e.g., air or synthetic air) can be used for comparison to assess thermo-oxidative stability.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Isothermal hold at 800 °C for 10 minutes (optional, to ensure complete decomposition).

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Plot the derivative of the mass loss with respect to temperature (d(mass)/dT) versus temperature (°C) to obtain the DTG curve.

-

Determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve, and the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg), crystallization events, and melting points.[9]

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature below the expected decomposition onset (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Cool from 250 °C to -100 °C at a cooling rate of 10 °C/min.

-

Hold at -100 °C for 5 minutes.

-

Ramp from -100 °C to 250 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the heat flow curve.

-

Identify any exothermic peaks (crystallization) or endothermic peaks (melting) and their corresponding temperatures and enthalpies.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical species produced during thermal decomposition.[10]

Methodology:

-

Instrument Preparation: Set up and calibrate the Py-GC-MS system. Ensure the pyrolyzer, GC column, and MS detector are in optimal working condition.

-

Sample Preparation: Place a small, accurately known amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Experimental Parameters:

-

Pyrolysis:

-

Pyrolysis Temperature: Select a temperature or a series of temperatures based on the TGA data (e.g., just above the onset of decomposition and at the temperature of maximum decomposition). A typical starting point could be 550 °C.

-

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column suitable for separating siloxanes (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A suitable temperature program to separate the expected decomposition products (e.g., hold at 50 °C for 2 minutes, then ramp to 300 °C at 10 °C/min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Correlate the identified products with the proposed decomposition mechanism.

-

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound:

Caption: Experimental workflow for the thermal analysis of this compound.

Concluding Remarks for the Practicing Scientist

This guide has provided a detailed framework for understanding and evaluating the thermal stability and decomposition of this compound. While its specific thermal properties require empirical determination, the principles outlined here, derived from the behavior of analogous phenyl and vinyl-substituted siloxanes, offer a strong predictive basis. The presence of the phenyl group is expected to confer enhanced thermal stability, a critical attribute for high-temperature applications.

The experimental protocols detailed herein for TGA, DSC, and Py-GC-MS represent a comprehensive approach to fully characterizing the thermal behavior of this molecule. The data generated from these analyses will be invaluable for defining its operational limits, ensuring its safe handling and storage, and for the rational design of new materials that incorporate this versatile siloxane.

References

- Burnier, C., & Massonnet, G. (2020). Forensic analysis of condom traces: Chemical considerations and review of the literature.

-

Chen, J., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI. Available at: [Link]

-

Gelest Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]

-

Gelest Inc. (n.d.). Vinyl-Functional Silicones. Retrieved from [Link]

- Grassie, N., & Macfarlane, I. G. (1978). The thermal degradation of polysiloxanes—I. Poly(dimethylsiloxane).

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

- Kourtchev, I., et al. (2022). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Advances, 12(42), 27363-27372.

- Li, X., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 10(12), 1367.

- Radhakrishnan, T. S. (1999). New method for evaluation of kinetic parameters and mechanism of degradation from pyrolysis–GC studies: Thermal degradation of polydimethylsiloxanes. Journal of Applied Polymer Science, 73(4), 521-531.

-

ResearchGate. (2024). Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. Retrieved from [Link]

- Verzino, W. J., & Fillers, R. W. (1978). Low-Temperature Differential Scanning Calorimetry of Polysiloxanes.

-

Wang, S., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI. Available at: [Link]

-

Woźniak, A., et al. (2021). Multifunctional Cotton Fabrics Obtained by Modification with Silanes Containing Esters of Phosphoric Acid as Substituents. MDPI. Available at: [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. gelest.com [gelest.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Vinyl Groups in Tris(vinyldimethylsiloxy)phenylsilane

Abstract

Tris(vinyldimethylsiloxy)phenylsilane is a multifunctional organosilicon compound with a unique structure, featuring a central phenyl-substituted silicon atom linked to three vinyldimethylsiloxy groups. This trifunctionality makes it a valuable crosslinking agent and a monomer for the synthesis of advanced silicone-based materials. This technical guide provides a comprehensive overview of the reactivity of the vinyl groups in this compound, with a focus on two primary reaction pathways: platinum-catalyzed hydrosilylation and free-radical polymerization. The discussion delves into the mechanistic details of these reactions, the influence of the molecular structure on reactivity, and detailed experimental protocols for conducting and monitoring these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule in their applications, which range from the synthesis of silicone compositions to the development of novel optical and electronic materials.[1]

Introduction: The Molecular Architecture and its Implications

This compound, with the chemical formula C18H32O3Si4, is a clear, colorless to yellowish liquid.[1] Its structure is characterized by a central phenylsilane core, which imparts thermal stability and modifies the refractive index of resulting polymers.[2][3] Radiating from this core are three vinyldimethylsiloxy arms, each terminating in a reactive vinyl group (-CH=CH2). This trifunctional nature is the key to its utility as a crosslinker, enabling the formation of three-dimensional polymer networks.

The reactivity of the vinyl groups is influenced by the presence of the silicon atom to which they are attached. The dπ-pπ interactions between the silicon and the vinyl group can affect the electron density of the double bond, thereby influencing its susceptibility to attack.[4] Furthermore, the phenyl group at the central silicon atom can exert steric and electronic effects on the reactivity of the vinyl moieties.[5][6] Understanding these structural nuances is critical for controlling the kinetics and outcomes of polymerization and crosslinking reactions.

Key Reaction Pathways of the Vinyl Groups

The vinyl groups of this compound are amenable to several types of chemical transformations. The most significant of these are hydrosilylation and free-radical polymerization, which are widely employed in the curing of silicones and the synthesis of functional polymers.

Platinum-Catalyzed Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. This reaction is a cornerstone of addition-cure silicone chemistry, offering high efficiency, no byproducts, and excellent control over the crosslinking process.[7] The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a prominent example.[8][9]

The overall reaction for the crosslinking of this compound with a generic Si-H functional crosslinker can be depicted as follows:

Caption: Platinum-catalyzed hydrosilylation of this compound.

2.1.1. Mechanistic Considerations

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[10] This involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by the coordination of the vinyl group, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination to yield the product and regenerate the catalyst.

2.1.2. Factors Influencing Reactivity

The rate and selectivity of the hydrosilylation reaction are influenced by several factors:

-

Catalyst Concentration: Higher catalyst concentrations generally lead to faster reaction rates.

-

Temperature: The reaction can be tuned to proceed at room temperature or be accelerated by heating.[7]

-

Inhibitors and Retarders: The pot life and curing profile can be controlled by the addition of inhibitors (which stop the reaction until activated, e.g., by heat) or retarders (which slow down the reaction).

-

Steric and Electronic Effects: The phenyl group on the central silicon atom of this compound may exert a mild steric hindrance, potentially influencing the rate of reaction compared to less substituted vinylsilanes.[5] Studies on similar multi-vinyl silsesquioxanes have shown that aromatic substituents can lead to slower hydrosilylation rates compared to alkyl substituents.[11]

2.1.3. Experimental Protocol: Monitoring Hydrosilylation via In-Situ FT-IR Spectroscopy

This protocol is adapted from a study on the hydrosilylation of vinyl-substituted open-cage silsesquioxanes and is suitable for monitoring the reaction of this compound.[11]

-

Materials:

-

This compound

-

Dimethylphenylsilane (or another suitable hydride-functional silane)

-

Toluene (anhydrous)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene

-

-

Procedure:

-

To a glass reactor equipped with an in-situ FT-IR probe, add 1 equivalent of this compound and 3 equivalents of dimethylphenylsilane.

-

Add anhydrous toluene to achieve a suitable concentration (e.g., 100 mg/mL of the vinylsilane).[11]

-

Place the reactor in an oil bath preheated to the desired reaction temperature (e.g., 95 °C).[11]

-

Inject the Karstedt's catalyst solution (e.g., 10⁻⁴ mol of platinum per mole of Si-H group).[11]

-

Immediately begin monitoring the reaction using the in-situ FT-IR spectrometer.

-

-

Data Analysis:

-

The progress of the reaction can be followed by monitoring the decrease in the intensity of the Si-H stretching band (around 2163 cm⁻¹) and the vinyl C=C stretching band (around 1637 cm⁻¹).[12]

-

The formation of the crosslinked product is indicated by the appearance of new bands corresponding to the Si-CH₂-CH₂-Si linkage.

-

2.1.4. Analytical Characterization: ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the completion of the hydrosilylation reaction. The disappearance of the characteristic signals for the vinyl protons (typically in the range of 5.7-6.2 ppm) and the Si-H proton (around 4.7 ppm) provides clear evidence of the reaction's progress.[13]

Free-Radical Polymerization

The vinyl groups of this compound can also undergo free-radical polymerization, typically initiated by peroxides at elevated temperatures. This process leads to the formation of a highly crosslinked network.

Caption: Free-radical polymerization of this compound.

2.2.1. Mechanistic Overview

The process follows the classic steps of free-radical polymerization:[3]

-

Initiation: The peroxide initiator decomposes upon heating to form free radicals.[14]

-

Propagation: The initiator radical adds to a vinyl group, generating a new carbon-centered radical. This radical then attacks another vinyl group, propagating the polymer chain.

-

Crosslinking: As a trifunctional monomer, the growing polymer chains will contain pendant vinyl groups that can react with other growing chains, leading to the formation of a crosslinked network.

-

Termination: The reaction ceases through the combination or disproportionation of two radicals.

2.2.2. Intramolecular vs. Intermolecular Reactions

In the polymerization of multivinyl monomers like this compound, there is a competition between intermolecular crosslinking (leading to network formation) and intramolecular cyclization (forming cyclic structures within a single polymer chain).[15][16][17] The relative rates of these two processes depend on factors such as monomer concentration and solvent. At high concentrations, intermolecular reactions are favored, leading to gelation.[14][18][19]

2.2.3. Experimental Protocol: Bulk Free-Radical Polymerization

-

Materials:

-

This compound

-

Dicumyl peroxide (or another suitable high-temperature radical initiator)

-

-

Procedure:

-

In a reaction vessel, thoroughly mix a predetermined amount of this compound with the desired concentration of dicumyl peroxide (e.g., 1-2 wt%).

-

Degas the mixture to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Heat the mixture to the decomposition temperature of the initiator (for dicumyl peroxide, typically in the range of 140-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the temperature for a sufficient time to achieve the desired degree of curing.

-

-

Characterization:

-

The degree of cure can be assessed by techniques such as swelling tests (measuring the amount of solvent absorbed by the crosslinked network) or dynamic mechanical analysis (DMA) to determine the glass transition temperature (Tg) and storage modulus.

-

FTIR spectroscopy can be used to monitor the disappearance of the vinyl group absorption bands.

-

Data Summary and Reactivity Comparison

The choice between hydrosilylation and free-radical polymerization depends on the desired properties of the final material.

| Feature | Platinum-Catalyzed Hydrosilylation | Free-Radical Polymerization |

| Reaction Type | Addition | Chain-growth |

| Byproducts | None | Potential for initiator fragments in the polymer |

| Curing Temperature | Can be tuned from room temperature to elevated temperatures | Requires high temperatures to initiate peroxide decomposition |

| Control over Crosslinking | High, through stoichiometry of Si-H to vinyl groups | Less direct control, dependent on initiator concentration and temperature |

| Catalyst/Initiator | Platinum complexes (e.g., Karstedt's catalyst) | Peroxides (e.g., dicumyl peroxide) |

| Inhibition | Susceptible to inhibition by certain compounds (e.g., sulfur, nitrogen, tin compounds) | Inhibited by oxygen |

Applications in Materials Science and Drug Development

The reactive nature of this compound makes it a key component in the formulation of various advanced materials:

-

Silicone Elastomers and Gels: As a crosslinker in addition-cure systems, it is used to produce silicone rubbers and gels with tailored mechanical properties for applications in medical devices, soft robotics, and electronics encapsulation.

-

Optical Materials: The presence of the phenyl group allows for the tuning of the refractive index of the resulting polymers, making it suitable for the fabrication of LED encapsulants, optical adhesives, and coatings.[2][3][20]

-

Resin Synthesis: It serves as a monomer in the synthesis of phenyl-containing silicone resins, which exhibit excellent thermal stability and are used in high-performance coatings and composites.[2][12][21][22]

-

Surface Modification: The vinyl groups can be used to graft the molecule onto surfaces, modifying their properties to improve adhesion, hydrophobicity, or biocompatibility.

Conclusion

This compound is a highly versatile molecule whose reactivity is centered around its three vinyl groups. The primary pathways for leveraging this reactivity are platinum-catalyzed hydrosilylation and free-radical polymerization. A thorough understanding of the mechanisms and controlling factors for these reactions, as detailed in this guide, is essential for designing and synthesizing advanced silicone materials with tailored properties for a wide range of scientific and industrial applications. The ability to precisely control the crosslinking process through hydrosilylation, or to induce network formation via free-radical methods, provides researchers with a powerful toolkit for materials innovation.

References

- Kidonakis, M., & Stratakis, M. (2015). The hydrosilane addition takes place on the more substituted double bond, which is attributed to steric and electronic factors. Organic Letters, 17, 4538-4541.

- Karstedt, B. D. (1973). Platinum complexes of unsaturated siloxanes and platinum containing organopolysiloxanes. U.S.

- Structures and Properties of Self - crosslinking Silicone Resin. E3S Web of Conferences.

- Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020).

- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic

- Modification of (Poly)Siloxanes via Hydrosilylation Catalyzed by Rhodium Complex in Ionic Liquids. (2025).

- Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. (2021). RSC Publishing.

- Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. (2025).

- Platinum‐Based Heterogeneously Catalyzed Hydrosilyl

- Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects. (2014). PubMed.

- The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie.

- Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. (2016). PMC.

- Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. (2018).

- Platinum-Catalyzed Hydrosilyl

- Monitoring the formation of polystyrene/silica nanocomposites from vinyl triethoxysilane containing copolymers. (2025).

- Lau, P. W.-K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill.

- Monomer Functionality and Polymer Network Formation.

- Gelation Time of Network-Forming Polymer Solutions with Reversible Cross-Link Junctions of Variable Multiplicity. MDPI.

- FTIR spectra of phenyl tris (dimethylsiloxane) silane (PTDS),...

- Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. DiVA portal.

- Reactivity of vinylazoles in free-radical polymerization: A comparative study. (2025).

- Preparation method of methyl phenyl vinyl silicone resin.

- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2024).

- Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (2020). PMC.

- This compound.

- Networks/Gels. Carnegie Mellon University.

- Intermolecular vs intramolecular reactions. (2021). YouTube.

- The most often studied vinyl monomers.

- Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction.

- Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. (2016).

- arXiv:2505.

- A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form

- Intermicellar Polymerization and Intramicellar Cyclization: A Supramolecular Ring–Chain Competition Reaction. (2021).

- Electrophilic Hydrosilylation of Electron-Rich Alkenes Derived

- Combined in situ infrared and mass spectrometric analysis of high-energy heavy ion induced degradation of polyvinyl polymers. RSC Publishing.

- Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging. (2025).

- Preparation and properties of vinylphenyl-silicone resins and their applic

- Simultaneous in-situ monitoring of parallel polymerization reactions using light scattering; a new tool for high-throughput screening. PubMed.

- The investigation of methyl phenyl silicone resin/epoxy resin using epoxy-polysiloxane as compatibilizer. (2025).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. CN103012798A - Preparation method of methyl phenyl vinyl silicone resin - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Vinylsilane synthesis [organic-chemistry.org]

- 6. Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN106582846A - Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Networks/Gels - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 15. Thermal selectivity of intermolecular versus intramolecular reactions on surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]

- 18. mdpi.com [mdpi.com]

- 19. arxiv.org [arxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tris(vinyldimethylsiloxy)phenylsilane as a Crosslinker in High-Performance Silicone Elastomers

Introduction: The Strategic Role of Phenyl-Containing Crosslinkers in Silicone Elastomer Formulation

Silicone elastomers are a cornerstone in advanced materials science, prized for their exceptional thermal stability, biocompatibility, and dielectric properties. The performance of these elastomers is fundamentally dictated by their three-dimensional crosslinked network. The choice of crosslinker, therefore, is a critical determinant of the final material's characteristics. This guide focuses on Tris(vinyldimethylsiloxy)phenylsilane , a specialized crosslinking agent designed to impart superior thermal and mechanical properties to silicone elastomers.

The presence of a phenyl group within the siloxane backbone is a key structural feature. This aromatic moiety introduces a degree of rigidity and steric hindrance that significantly enhances the thermo-oxidative stability of the resulting elastomer, making it suitable for demanding applications in the aerospace, automotive, and electronics industries.[1] this compound, with its three vinyl-functional groups, acts as a nexus in the polymer network, creating a robust and well-defined crosslinked structure.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the mechanistic principles, formulation strategies, and detailed protocols for utilizing this compound in the development of advanced silicone elastomers.

Physicochemical Properties of this compound

A thorough understanding of the crosslinker's properties is paramount for successful formulation.

| Property | Value | Source |

| CAS Number | 60111-47-9 | [2] |

| Molecular Formula | C18H32O3Si4 | [2] |

| Molecular Weight | 408.79 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Purity | Typically ≥95% | [3] |

The Crosslinking Mechanism: Platinum-Catalyzed Hydrosilylation

The curing of the silicone elastomer is achieved through a platinum-catalyzed hydrosilylation reaction. This addition reaction forms a stable ethylene bridge between the vinyl groups of this compound and the hydride groups of a hydride-functional siloxane polymer.[4] This process is highly efficient and does not produce any by-products, leading to minimal shrinkage and excellent dimensional stability in the cured elastomer.[5][6]

The generally accepted mechanism for this reaction is the Chalk-Harrod mechanism, which involves the following key steps:

-

Oxidative Addition: The platinum catalyst reacts with the silicon-hydride (Si-H) bond of the hydride-functional siloxane.

-

Olefin Coordination: The vinyl group of the this compound coordinates with the platinum center.

-

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond.

-

Reductive Elimination: The resulting alkyl-platinum complex undergoes reductive elimination to form the new silicon-carbon bond and regenerate the platinum catalyst.

Formulation Guidelines: A Symphony of Components

The formulation of a high-performance silicone elastomer is a balancing act between several key components. The ratio of these components will dictate the final properties of the cured material.

Core Components:

-

Vinyl-Functional Silicone Polymer: This forms the main backbone of the elastomer. Its molecular weight and vinyl content are critical parameters.

-

Hydride-Functional Siloxane: This acts as the primary crosslinker, reacting with the vinyl groups. A common choice is a methylhydrosiloxane-dimethylsiloxane copolymer.

-

This compound: This is the specialty crosslinker that enhances thermal and mechanical properties.

-

Platinum Catalyst: Typically a platinum-divinyltetramethyldisiloxane complex, used at low ppm levels.[7]

-

Fillers (Optional): Fumed silica is often added to improve mechanical properties such as tensile strength and tear resistance.[7]

The Crucial Vinyl-to-Hydride Ratio (R-value):

The molar ratio of vinyl groups to hydride groups (R-value) is a critical factor influencing the crosslink density and, consequently, the mechanical properties of the elastomer.

-

R < 1 (Excess Hydride): This can lead to a more completely cured network but may result in residual Si-H groups that can undergo post-curing reactions.

-

R = 1 (Stoichiometric): In theory, this provides a perfectly balanced network.

-

R > 1 (Excess Vinyl): This can result in an under-cured network with lower hardness and tensile strength.

For filled systems, it is common to use an excess of hydride groups (R < 1) to ensure complete reaction of the vinyl groups and to account for any side reactions. A typical starting point for the Si-H to vinyl ratio is 1.5:1.

Example Formulation (Parts by Weight):

| Component | Parts by Weight | Rationale |

| Vinyl-terminated Polydimethylsiloxane (PDMS) | 100 | The primary polymer backbone. |

| Fumed Silica (treated) | 20-40 | Reinforcing filler for improved mechanical strength. |

| Hydride-functional Siloxane | 5-15 | The primary crosslinking agent. The exact amount is calculated based on the vinyl and hydride content of the polymers. |

| This compound | 1-5 | To enhance thermal stability and modify mechanical properties. |

| Platinum Catalyst (10 ppm solution) | 0.1-0.2 | To initiate the hydrosilylation reaction. |

Experimental Protocols

Protocol 1: Preparation of a High-Performance Silicone Elastomer

1. Material Preparation and Degassing:

- Accurately weigh the vinyl-terminated PDMS and fumed silica into a suitable mixing vessel.

- Mix the components using a planetary mixer or a two-roll mill until a homogeneous dispersion is achieved.

- Degas the mixture in a vacuum chamber to remove any entrapped air.

2. Addition of Crosslinkers and Catalyst:

- In a separate container, accurately weigh the hydride-functional siloxane and this compound.

- Add the crosslinker mixture to the degassed vinyl-silica base and mix thoroughly.

- Add the platinum catalyst and mix for a final 2-3 minutes, ensuring uniform distribution.

3. Curing:

- Pour the final mixture into a pre-heated mold.

- Cure the elastomer in an oven at a temperature between 120°C and 150°C. The curing time will depend on the thickness of the sample and the specific formulation. A typical initial curing time is 15-30 minutes.

4. Post-Curing:

- Demold the cured elastomer.

- Place the elastomer in a circulating air oven for post-curing. A typical post-curing cycle is 2-4 hours at 175-200°C.[5][8] This step is crucial for enhancing mechanical properties, ensuring dimensional stability, and removing any residual volatile compounds.[9][10]

Protocol 2: Characterization of the Cured Elastomer

1. Mechanical Testing:

- Prepare dumbbell-shaped specimens according to ASTM D412.

- Measure tensile strength, elongation at break, and modulus using a universal testing machine.

- Measure tear strength according to ASTM D624.

- Determine Shore A hardness using a durometer according to ASTM D2240.

2. Thermal Analysis:

- Perform thermogravimetric analysis (TGA) to determine the thermal decomposition temperature. A higher decomposition temperature indicates enhanced thermal stability due to the presence of the phenyl groups.[9][11]

- Use differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).

3. Swelling and Crosslink Density:

- Immerse a pre-weighed sample of the cured elastomer in a suitable solvent (e.g., toluene) for 72 hours.

- Measure the weight of the swollen sample and the dried sample to calculate the swelling ratio and estimate the crosslink density.

Expected Performance Enhancements and Data

The incorporation of this compound is expected to yield significant improvements in the thermal and mechanical properties of the silicone elastomer.

Representative Mechanical and Thermal Properties:

| Property | Expected Value Range | Rationale for Improvement |

| Tensile Strength | 5 - 9 MPa | The trifunctional nature of the crosslinker creates a more robust network. |

| Elongation at Break | 300 - 600 % | Dependent on crosslink density; can be tailored by adjusting the formulation. |

| Tear Strength | 20 - 40 N/mm | The phenyl groups can enhance energy dissipation at the crack tip. |

| Shore A Hardness | 40 - 70 | Increases with higher crosslink density. |

| Thermal Decomposition Temp. (TGA, 5% weight loss) | > 450°C | The phenyl groups increase the energy required to break the siloxane bonds.[1][11] |

Troubleshooting and Expert Insights

-

Incomplete Curing: This is often due to catalyst inhibition. Ensure all mixing equipment is clean and free of contaminants like sulfur, tin, or amines. Use of vinyl or nitrile gloves is recommended when handling the uncured material.

-

Bubbles in the Cured Elastomer: Insufficient degassing is the likely cause. Ensure the mixture is thoroughly degassed before adding the catalyst.

-

Low Mechanical Properties: This could be due to an incorrect vinyl-to-hydride ratio or insufficient post-curing. Optimize the R-value and ensure the post-curing is carried out at the recommended temperature and for the specified duration.

Conclusion

This compound is a highly effective crosslinker for the formulation of high-performance silicone elastomers. Its unique chemical structure, featuring a central phenyl group and three vinyl functionalities, allows for the creation of a robust, thermally stable, and mechanically strong crosslinked network. By carefully controlling the formulation, particularly the vinyl-to-hydride ratio, and adhering to the detailed protocols for curing and post-curing, researchers can develop advanced silicone elastomers tailored for a wide range of demanding applications.

References

- Elastomers from silicone emulsions having self-catalytic crosslinkers.

- Mechanical, Dielectric and Hydrophobic Properties of Phenyl Silicone Rubber and Methyl Vinyl Silicone Rubber Blend Composites.

- Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry (RSC Publishing). Accessed January 22, 2026.

- Vinyl-Functional Silicones. Gelest Technical Library. Accessed January 22, 2026.